2-[(2,5-difluorophenyl)sulfonyl]octahydropyrrolo[1,2-a]pyrazine
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Overview
Description
2-[(2,5-difluorophenyl)sulfonyl]octahydropyrrolo[1,2-a]pyrazine is a nitrogen-containing heterocyclic compound. It features a pyrrole ring fused with a pyrazine ring, and a sulfonyl group attached to a difluorophenyl moiety. Compounds with this scaffold have exhibited various biological activities, making them significant in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,5-difluorophenyl)sulfonyl]octahydropyrrolo[1,2-a]pyrazine typically involves cyclization, ring annulation, and direct C-H arylation methods.
Industrial Production Methods
large-scale synthesis would likely involve optimizing the reaction conditions used in laboratory synthesis, such as temperature, pressure, and the use of catalysts to increase yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-[(2,5-difluorophenyl)sulfonyl]octahydropyrrolo[1,2-a]pyrazine can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups onto the pyrrolo[1,2-a]pyrazine scaffold .
Scientific Research Applications
2-[(2,5-difluorophenyl)sulfonyl]octahydropyrrolo[1,2-a]pyrazine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Investigated for its potential as an anti-inflammatory, antitumor, and kinase inhibitory agent.
Mechanism of Action
The exact mechanism of action for 2-[(2,5-difluorophenyl)sulfonyl]octahydropyrrolo[1,2-a]pyrazine is not fully understood. it is believed to interact with various molecular targets and pathways, including enzymes and receptors involved in inflammation, cell proliferation, and microbial growth .
Comparison with Similar Compounds
Similar Compounds
- 2-[(2,5-dichlorophenyl)sulfonyl]octahydropyrrolo[1,2-a]pyrazine
- 2-(2,5-difluorophenyl)sulfonyl-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine
Uniqueness
2-[(2,5-difluorophenyl)sulfonyl]octahydropyrrolo[1,2-a]pyrazine is unique due to the presence of the difluorophenyl sulfonyl group, which may enhance its biological activity and stability compared to similar compounds. This structural feature can influence its interaction with molecular targets and its overall pharmacokinetic properties .
Properties
IUPAC Name |
2-(2,5-difluorophenyl)sulfonyl-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F2N2O2S/c14-10-3-4-12(15)13(8-10)20(18,19)17-7-6-16-5-1-2-11(16)9-17/h3-4,8,11H,1-2,5-7,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLGWGUXZIUQJPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CCN2C1)S(=O)(=O)C3=C(C=CC(=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>45.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47199775 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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